{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine is a chemical compound characterized by the presence of a nitropyridine group attached to a thiophenylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine typically involves the reaction of 3-nitropyridine-2-thiol with 4-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a candidate for further investigation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mecanismo De Acción
The mechanism of action of {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine involves its interaction with specific molecular targets. The nitropyridine group can participate in redox reactions, while the thiophenylamine structure can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(3-Nitropyridin-2-yl)thio]aniline
- **4-[(3-Nitropyridin-2-yl)thio]benzene
- **4-[(3-Nitropyridin-2-yl)thio]phenol
Uniqueness
{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine is unique due to its specific combination of a nitropyridine group and a thiophenylamine structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from similar compounds.
Actividad Biológica
{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a nitropyridine moiety linked to a thiophenylamine structure, which contributes to its unique reactivity and biological properties. The presence of the nitro group enhances electrophilicity, making it a candidate for various chemical reactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that related nitropyridine compounds showed potent insecticidal activities against lepidopteran pests, suggesting potential applications in agricultural pest control .
The mechanism of action involves the interaction of the compound with specific molecular targets within biological systems. The nitropyridine group can participate in redox reactions, while the thiophenylamine structure may interact with proteins and enzymes, modulating various biological pathways. This interaction can lead to inhibition of enzyme activity or alteration of cellular processes.
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals the unique properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
4-[(3-Nitropyridin-2-yl)thio]aniline | Structure | Moderate antimicrobial |
4-[(3-Nitropyridin-2-yl)thio]benzene | Structure | Low activity |
This compound | Structure | High potential for antimicrobial and anticancer activity |
This table highlights the enhanced reactivity and stability of this compound compared to similar compounds.
Case Study 1: Anticancer Potential
In vitro studies have shown that certain derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through oxidative stress pathways, which is facilitated by the compound's ability to generate reactive oxygen species (ROS).
Case Study 2: Enzyme Inhibition
Another study focused on the use of this compound as a probe for studying enzyme interactions. It was observed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
Propiedades
IUPAC Name |
4-(3-nitropyridin-2-yl)sulfanylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGIBVJTRZNORT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.